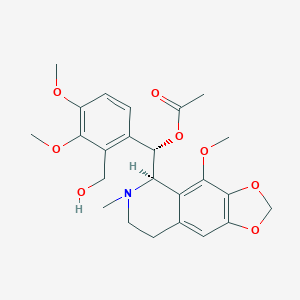

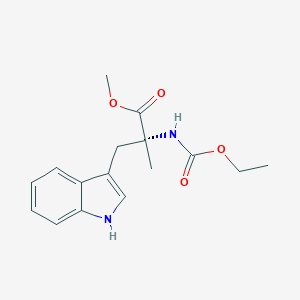

(S)-1-(6-氨基-9H-嘌呤-9-基)丙醇

描述

Synthesis Analysis

The synthesis of purine derivatives involves various chemical reactions to introduce specific substituents on the purine ring. For instance, the synthesis of (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol analogues can be achieved through palladium-catalyzed cross-coupling reactions of protected iodozincalanines with 6-iodopurines, leading to the formation of amino acid-nucleobase conjugates (Čapek, Pohl, & Hocek, 2004). Additionally, synthetic pathways involving the regioselectivity of epoxide ring-opening reactions under the action of adenine have been developed, highlighting the versatility of methods for synthesizing purine-based compounds (Iusupov, Lyssenko, Altieri, & Kurkin, 2022).

Molecular Structure Analysis

The molecular structure of purine derivatives, including (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol, is characterized by X-ray diffraction studies. These studies reveal the spatial arrangement of atoms within the molecule and the nature of its crystal structure. For example, the structure of 6-Amino-3-(prop-2-en-1-yl)-9H-purin-3-ium tetracopper(I) hexabromide was determined, showcasing the importance of hydrogen bonds in constructing the crystal structure of such compounds (Pavlyuk, Slyvka, Goreshnik, & Mys’kiv, 2022).

Chemical Reactions and Properties

Purine derivatives undergo various chemical reactions, contributing to their diverse chemical properties. For example, the reactivity towards phosphorylations and arenesulphonations under oligonucleotide synthesis conditions leads to the formation of fluorescent N-/purin-6-yl/pyridinium salts, indicating the compound's potential for use in biochemical applications (Adamiak, Biała, & Skalski, 1985).

科学研究应用

2-氨基-3-(嘌呤-9-基)丙氨酸衍生物与(S)-1-(6-氨基-9H-嘌呤-9-基)丙醇密切相关,已被发现显著增强趋化因子RANTES和MIP-1alpha的分泌,并增加一氧化氮(NO)的生物合成,主要由干扰素-γ(IFN-γ)触发(Doláková等,2005)。

化合物(1RS,2RS,6RS)-2-(6-氨基-9H-嘌呤-9-基)-8-氮杂螺[5.6]十二烯-1-醇二盐酸盐,一个结构相关的化合物,已被合成并讨论其分子和晶体结构特征(Iusupov et al., 2022)。

(R)-1-(6-氨基-9H-嘌呤-9-基)丙醇是Tenofovir Disoproxil Fumarate合成中的关键中间体,这是一种重要的抗逆转录病毒药物。在最佳条件下,它以高产率和98.6%的纯度合成(Yu Zhu-ming, 2012)。

对映纯的4-(嘌呤-6-基)苯丙氨酸,这是稳定的氨基酸-嘌呤共轭物,已通过钯催化的交叉偶联反应合成(Čapek,Pohl,& Hocek,2005)。

使用β-环糊精在水中高效合成1-(9H-嘌呤-9-基)丙醇,为获得核苷的新方法(Guo Hai-ming, 2013)。

一些合成的含有四唑环的嘌呤衍生物显示出比其他衍生物更高的抗菌活性,并更有效地引起DNA损伤(Kinali-Demirci, İdil, & Dişli, 2014)。

安全和危害

No specific information on the safety and hazards of “(S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol” was found.

未来方向

No specific information on the future directions of “(S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol” was found.

属性

IUPAC Name |

(2S)-1-(6-aminopurin-9-yl)propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O/c1-5(14)2-13-4-12-6-7(9)10-3-11-8(6)13/h3-5,14H,2H2,1H3,(H2,9,10,11)/t5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJZYTEBKXLVLMY-YFKPBYRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C=NC2=C(N=CN=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CN1C=NC2=C(N=CN=C21)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332177 | |

| Record name | (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol | |

CAS RN |

14047-27-9 | |

| Record name | (αS)-6-Amino-α-methyl-9H-purine-9-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14047-27-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (alphaS)-6-Amino-alpha-methyl-9H-purine-9-ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014047279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | S-9-(2-hydroxypropyl)adenine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03000 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (S)-1-(6-Amino-9H-purin-9-yl)propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332177 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[(Prop-2-en-1-yl)oxy]carbonyl}benzoate](/img/structure/B41327.png)